Studies have investigated the potential of 2,6-TDI to cause genetic damage and mutations. Research using L5178Y cells, a mouse lymphoma cell line, found that 2,6-TDI induced gene mutations in the presence of an exogenous metabolic activation system. This suggests that 2,6-TDI may require metabolic activation to exert its mutagenic effects [Source: National Library of Medicine, ].
Further research in Chinese hamster ovary (CHO) cells demonstrated that 2,6-TDI induced sister chromatid exchanges (SCEs) and chromosomal aberrations. However, studies using human lymphocyte cultures did not observe SCEs, but they did find evidence of DNA single-strand breaks and chromosomal aberrations [Source: National Library of Medicine, ].
2,6-Diisocyanatotoluene is an organic compound with the molecular formula . It belongs to the family of toluene diisocyanates, which are characterized by the presence of two isocyanate functional groups (-N=C=O) attached to a toluene ring. This compound is one of the two commercially significant isomers of toluene diisocyanate, the other being 2,4-diisocyanatotoluene. The 2,6-isomer is notable for its symmetrical structure, which results in both isocyanate groups exhibiting similar reactivity, unlike the 2,4-isomer where the 4-position is significantly more reactive .
TDI is a hazardous chemical with significant health risks.
The reactivity of 2,6-diisocyanatotoluene primarily involves its isocyanate groups. These groups can react with a variety of nucleophiles, including alcohols and amines, leading to the formation of carbamates or ureas. The reaction mechanism typically involves nucleophilic attack on the electrophilic carbon of the isocyanate group, resulting in the release of carbon dioxide when reacting with water. Additionally, studies have shown that 2,6-diisocyanatotoluene can form glutathione adducts under physiological conditions, indicating its potential interactions within biological systems .
2,6-Diisocyanatotoluene exhibits significant biological activity, particularly as an allergen and irritant. Exposure can lead to respiratory issues and skin sensitization. It has been associated with reactive airways dysfunction syndrome and may provoke asthmatic attacks upon inhalation. Its interaction with biological molecules suggests that it can form adducts that may alter protein function or trigger immune responses .
The synthesis of 2,6-diisocyanatotoluene typically involves several steps starting from toluene. One common method includes nitration of toluene to form dinitrotoluene, followed by reduction to yield 2,6-diaminotoluene. This intermediate can then be treated with phosgene to produce 2,6-diisocyanatotoluene. Industrially, this compound is often obtained as part of a mixture with its 2,4-isomer, which can be separated through distillation processes .
2,6-Diisocyanatotoluene is primarily used in the production of polyurethane foams and elastomers due to its ability to crosslink with polyols. It is also employed in coatings and adhesives that require durable and flexible properties. Additionally, this compound finds applications in specialized areas such as rocket propellants due to its chemical stability and performance characteristics .
Research has demonstrated that 2,6-diisocyanatotoluene can interact with various biological molecules through mechanisms such as transcarbamoylation. Studies involving glutathione adducts have shown that this compound can react with thiol-containing compounds under physiological conditions, leading to potential implications for toxicity and metabolic pathways in living organisms .
Several compounds share structural similarities with 2,6-diisocyanatotoluene. Here are a few notable examples:
Compound Name | Structure Type | Key Characteristics |
---|---|---|
2,4-Diisocyanatotoluene | Isomer of TDI | More reactive at the 4-position; widely used in industry |
Methylene diphenyl diisocyanate | Aromatic diisocyanate | Used in rigid foam production; higher toxicity profile |
Hexamethylene diisocyanate | Aliphatic diisocyanate | Less volatile; used in coatings and adhesives |
Uniqueness: The primary distinction of 2,6-diisocyanatotoluene lies in its symmetrical structure leading to similar reactivity between its two isocyanate groups. This contrasts with 2,4-diisocyanatotoluene where one group reacts significantly faster than the other due to steric factors .
The systematic IUPAC name for 2,6-diisocyanatotoluene is 1,3-diisocyanato-2-methylbenzene. This nomenclature reflects the compound’s structure: a benzene ring substituted with two isocyanate (–N=C=O) groups at the 1 and 3 positions and a methyl (–CH₃) group at the 2 position (Figure 1).
The structural formula is represented as:
$$ \text{C}9\text{H}6\text{N}2\text{O}2 $$
with the following connectivity:
The SMILES notation is:
CC1=C(C=CC=C1N=C=O)N=C=O
This notation explicitly defines the arrangement of atoms and bonds, emphasizing the meta-substitution pattern of the isocyanate groups relative to the methyl group.
The CAS Registry Number for 2,6-diisocyanatotoluene is 91-08-7. This identifier is critical for unambiguous chemical tracking in regulatory and commercial contexts.
Designation | Source |
---|---|
2,6-Toluene diisocyanate (2,6-TDI) | |
m-Tolylene diisocyanate | |
1,3-Diisocyanato-2-methylbenzene | |
2-Methyl-m-phenylene diisocyanate | |
Benzene, 2,6-diisocyanato-1-methyl- |
These designations are frequently employed in industrial and research settings, though the IUPAC name remains the standard for scientific communication.
2,6-Diisocyanatotoluene is one of six possible structural isomers of toluene diisocyanate (TDI), but only two isomers—2,4-TDI (CAS 584-84-9) and 2,6-TDI—are commercially significant.
The isomeric ratio in commercial products influences material properties. For example:
The symmetry of 2,6-TDI results in distinct polymerization kinetics compared to 2,4-TDI, affecting the mechanical properties of polyurethanes derived from these isomers.
2,6-TDI is primarily obtained via fractional distillation of crude TDI mixtures produced by phosgenation of toluene diamine (TDA). The isomer’s lower prevalence in natural reaction mixtures necessitates precise separation techniques.
2,6-Diisocyanatotoluene is conventionally synthesized through a phosgenation process, which involves the reaction of 2,6-toluenediamine with phosgene (COCl₂) [2] [5]. This reaction pathway represents the most established industrial method for producing 2,6-diisocyanatotoluene, which is typically manufactured alongside its isomer, 2,4-diisocyanatotoluene [2]. The conventional synthesis begins with the nitration of toluene to form dinitrotoluene, followed by catalytic hydrogenation to produce toluenediamine, which is then subjected to phosgenation [9].
The phosgenation reaction mechanism involves several steps that convert the amino groups of toluenediamine to isocyanate groups [5]. Two primary mechanisms have been identified in this conversion process: the "phosgenations first" mechanism and the "stepwise phosgenations" mechanism [5]. In the "phosgenations first" mechanism, both amine groups of toluenediamine are transformed into carbamic chloride groups consecutively, followed by hydrogen chloride elimination to form the isocyanate groups [5]. This mechanism has been found to be energetically favorable compared to the stepwise approach [5].
The industrial phosgenation of toluenediamine is typically carried out in a chemically inert organic solvent at temperatures ranging from 40 to 150°C [5]. Common solvents used in this process include benzene, toluene, xylene, chlorinated aromatic hydrocarbons, and petroleum hydrocarbons, which are inert to hydrogen chloride, phosgene, and isocyanate [5]. Ortho-dichlorobenzene (ODCB) is particularly favored as a solvent due to its high boiling point (180.5°C), which allows for milder operating conditions (31.4–100°C) [5].
The reaction between toluenediamine and phosgene in the liquid phase is rapid at industrial temperatures and pressures, requiring only good mixing to suppress secondary reactions [5]. The resulting reaction mixture typically contains 5–40% by weight toluene diisocyanate, 1–2% by weight hydrogen chloride, 1–5% by weight phosgene, 0.1-2% by weight high-boilers (polymeric isocyanates, hydrolyzable chloride compounds), and the remainder solvent [16].
Table 1: Conventional Phosgenation Process Parameters for 2,6-Diisocyanatotoluene Production
Parameter | Typical Range | Optimal Conditions |
---|---|---|
Temperature | 40-150°C | 60-100°C |
Solvent | ODCB, MCB | ODCB |
Catalyst | None required | - |
Reaction Time | Variable | Dependent on mixing efficiency |
Phosgene:TDA Ratio | >2:1 | 2.2:1 |
The phosgenation reaction produces hydrogen chloride as a byproduct, which is typically recovered and sold either directly or as hydrochloric acid [15]. This represents a significant economic consideration in the production process, as the hydrogen chloride is produced in stoichiometric amounts relative to the diisocyanate formed [15].
Due to the toxicity concerns associated with phosgene, significant research efforts have been directed toward developing non-phosgene routes for the synthesis of 2,6-diisocyanatotoluene [6] [15]. These green synthesis approaches aim to provide environmentally benign alternatives that maintain production efficiency while reducing safety risks [23].
One promising non-phosgene approach involves the use of dimethyl carbonate as a replacement for phosgene [23]. In this process, toluenediamine reacts with dimethyl carbonate under the action of specialized catalysts to form methyl toluene dicarbamate (TDC) as an intermediate, which is subsequently pyrolyzed to produce toluene diisocyanate [23]. This process consists of four main sections: synthesis, separation, water washing, and pyrolysis [23].
The dimethyl carbonate route represents a significant advancement in green chemistry for diisocyanate production, as it eliminates the need for highly toxic phosgene and reduces the production of hazardous waste streams such as hydrogen chloride [23]. In 2020, the world's first non-phosgene toluene diisocyanate pilot plant was constructed in Shaanxi, China, demonstrating the viability of this approach at a semi-industrial scale [23].
Another non-phosgene approach involves the development of nickel-promoted magnetic iron oxide catalysts for the synthesis of N-substituted carbamates, which are important isocyanate precursors [6]. This heterogeneous catalytic process provides a cheap, safe, and environmentally benign route for carbamate synthesis [6]. The catalyst can be easily isolated using an external magnetic field and recovered for several runs without deactivation, achieving good to excellent yields with various amines and alkyl carbamates [6].
Additional green synthesis pathways under investigation include:
The phosgenefree pathway of producing toluene diisocyanate by reacting toluenediamine, oxygen, and carbon monoxide in the solvent 2,2,2-trifluoroethanol (TFE) has also shown promise [15]. This process involves a two-step mechanism: first, toluenediamine reacts with carbon monoxide, oxygen, and TFE to produce toluene dicarbamate as an intermediate; second, the dicarbamate is converted to toluene diisocyanate [15].
Table 2: Comparison of Conventional and Non-Phosgene Synthesis Routes for 2,6-Diisocyanatotoluene
Parameter | Conventional Phosgenation | Dimethyl Carbonate Route | Oxidative Carbonylation |
---|---|---|---|
Raw Materials | Toluenediamine, Phosgene | Toluenediamine, Dimethyl Carbonate | Toluenediamine, CO, O₂ |
Catalyst Requirements | Not required | Specialized catalyst required | Metal-based catalysts |
Byproducts | HCl | Methanol | CO₂, H₂O |
Environmental Impact | High (toxic reagents) | Lower (reduced toxicity) | Lower (reduced toxicity) |
Industrial Implementation | Well-established | Pilot scale | Research stage |
The development of these non-phosgene routes represents a significant advancement in green chemistry for diisocyanate production, addressing both environmental and safety concerns associated with traditional synthesis methods [12] [23].
Industrial-scale production of 2,6-diisocyanatotoluene requires careful optimization to maximize yield, purity, and economic efficiency [13] [19]. Several strategies have been developed to enhance the production process, focusing on reaction conditions, equipment design, and process integration [13].
The industrial production of toluene diisocyanate typically begins with the nitration of toluene to form dinitrotoluene, followed by hydrogenation to toluenediamine, and finally phosgenation to produce the diisocyanate [9]. For the production of toluene diisocyanate containing 2,6-diisocyanatotoluene, specific nitration conditions are employed to achieve the desired isomer ratio [22].
For the production of toluene diisocyanate with an 80:20 ratio of 2,4- and 2,6-isomers (TDI-80/20), the nitrotoluene mixture is further nitrated with a mixed acid containing 60% nitric acid and 30% sulfuric acid without separation [22]. This produces dinitrotoluene with isomer ratios of 80% 2,4-dinitrotoluene and 20% 2,6-dinitrotoluene [22]. The crude dinitrotoluene is then washed sequentially in three washing towers with water, alkali (ammonia water), and water again to remove heavy metal impurities that could affect the activity and lifespan of the hydrogenation catalyst in the reduction stage [22].
For the production of toluene diisocyanate with a 65:35 ratio of 2,4- and 2,6-isomers (TDI-65/35), the ortho-nitrotoluene separated from the mixture is nitrated with a mixed acid containing 60% nitric acid and 30% sulfuric acid at 60-65°C [22]. This produces a mixture containing 65% 2,4-dinitrotoluene and 35% 2,6-dinitrotoluene [22].
The one-step nitration method for toluene involves using a mixed acid composed of 64.0% sulfuric acid, 27.2% nitric acid, and 8.8% water [22]. Nitration is carried out at 60-65°C to obtain a dinitrotoluene mixture containing 80% 2,4-dinitrotoluene and 20% 2,6-dinitrotoluene [22].
In the phosgenation stage, optimization strategies focus on maximizing the conversion of toluenediamine to diisocyanate while minimizing the formation of byproducts [5]. This includes careful control of reaction temperature, phosgene concentration, and residence time [5]. The reaction is typically carried out in a continuous stirred tank reactor or a plug flow reactor, with efficient mixing to ensure complete conversion [5].
Recovery and recycling of unreacted materials is another important aspect of industrial optimization [13]. The unreacted phosgene and hydrogen chloride are typically recycled and utilized in the production process, improving overall efficiency and reducing waste [5] [13].
Table 3: Industrial Production Parameters for Different Toluene Diisocyanate Grades
TDI Grade | 2,4-TDI:2,6-TDI Ratio | Nitration Conditions | Catalyst for Hydrogenation | Production Capacity Range (2019) |
---|---|---|---|---|
TDI-80/20 | 80:20 | 60% HNO₃, 30% H₂SO₄, 60-65°C | Nickel or precious metals | 20-100 million pounds |
TDI-65/35 | 65:35 | 60% HNO₃, 30% H₂SO₄, 60-65°C | Nickel or precious metals | 1-20 million pounds |
TDI-100 | 100:0 | Selective nitration of p-nitrotoluene | Nickel or precious metals | Variable |
The recovery of toluene diisocyanate from distillation residues represents another important optimization strategy [13] [19]. The LIST Twin Shaft Processing Technology has been developed for this purpose, allowing for the recovery of toluene diisocyanate from distillation residue down to a final content of less than 0.5% by weight [13]. This process involves evaporation/drying under vacuum, resulting in an odorless, non-toxic granular solid that can be disposed of or incinerated for power generation [13]. The economic advantages of this process include low energy and labor costs, with payback periods estimated at approximately one year [13] [19].
The flexibility of industrial production systems is also crucial for responding to market demands [19]. Modern toluene diisocyanate recovery units can operate at 40-100% of their nominal processing capacity, allowing for adaptation to changing production requirements [13].
The separation and purification of 2,6-diisocyanatotoluene from its isomers, particularly 2,4-diisocyanatotoluene, is a critical aspect of the production process [14] [18]. Several techniques have been developed for this purpose, focusing on exploiting the physical and chemical differences between the isomers [14].
Crystallization is one of the primary methods used for the separation of toluene diisocyanate isomers [18]. This process involves dissolving the crude toluene diisocyanate in a suitable solvent and cooling the solution to a temperature at which a portion of the isocyanate crystallizes [18]. The crystals are then separated from the mother liquor, and a portion of the mother liquor is recycled to the crude isocyanate stream while the remaining portion is purged from the system [18].
The crystallization process can be carried out in multiple stages, with each stage operating at a higher temperature than the previous one [18]. This approach provides a mother liquor richer in isocyanate than the preceding stage, allowing for efficient separation of the isomers [18]. The isocyanate crystals from the final stage are recovered as the final product [18].
Adsorptive separation using zeolites represents another effective method for separating toluene diisocyanate isomers [14]. This process involves passing a feed mixture containing the isomers through a solid bed of zeolite adsorbent, which selectively adsorbs one isomer over the others [14]. The adsorbed isomer is then recovered by desorption with a desorbent material, typically toluene [14].
Various types of zeolites have been investigated for this purpose, including sodium-exchanged Y zeolite (Na-Y), calcium-exchanged Y zeolite (Ca-Y), and lithium-exchanged Y zeolite (Li-Y) [14]. These zeolites have shown different selectivities for the separation of 2,4- and 2,6-toluene diisocyanate isomers, with selectivity values (β) ranging from 1.40 to 1.90 [14].
Distillation is also employed for the purification of toluene diisocyanate, particularly for the removal of phosgene and other volatile impurities [16]. This process involves fractionating the crude distillation feed to separate the toluene diisocyanate from impurities [16]. For feeds containing less than 2% by weight of phosgene, direct fractionation can be employed; for feeds with higher phosgene content, a preliminary separation step is required [16].
Table 4: Comparison of Isomer Separation Techniques for 2,6-Diisocyanatotoluene
Separation Technique | Principle | Advantages | Limitations | Selectivity for 2,6-TDI |
---|---|---|---|---|
Crystallization | Differential solubility | Well-established, scalable | Time-consuming, multiple stages required | Moderate |
Adsorptive Separation (Zeolites) | Selective adsorption | High selectivity, continuous operation | Requires specialized adsorbents | High (β = 1.40-1.90) |
Distillation | Boiling point differences | Effective for removing volatile impurities | Less effective for isomer separation | Low |
Chromatography | Differential retention | High resolution | Limited scale, expensive | High |
The choice of purification technique depends on various factors, including the desired purity, production scale, and economic considerations [14] [18]. In many cases, a combination of techniques may be employed to achieve the required specifications [16] [18].
For industrial-scale production, crystallization and distillation are the most commonly used methods due to their scalability and cost-effectiveness [18]. Adsorptive separation using zeolites offers promising results for high-purity applications but may require additional development for large-scale implementation [14].
Acute Toxic;Irritant;Health Hazard